molecular formula C11H23ClN2O3 B1377616 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride CAS No. 1303968-14-0

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride

Cat. No. B1377616
M. Wt: 266.76 g/mol
InChI Key: BYMSEJCIOXCEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . 4-Aminomethyl-1-Boc-piperidine is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists .


Molecular Structure Analysis

The molecular structure of 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride consists of 11 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms.


Chemical Reactions Analysis

4-Aminomethyl-1-Boc-piperidine is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines . It is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists .


Physical And Chemical Properties Analysis

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride is a colorless liquid . It is freely soluble in methanol . It has a molecular weight of 266.76 g/mol.

Scientific Research Applications

  • Preparation of Biologically Active Compounds

    • Field : Organic Chemistry
    • Application : 4-Aminomethyl-1-Boc-piperidine is used in the preparation of biologically active compounds .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of these preparations are not specified in the source .
  • Orally Active Platelet-Activating Factor Antagonists

    • Field : Pharmacology
    • Application : This compound is used in the creation of orally active platelet-activating factor antagonists .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of these preparations are not specified in the source .
  • Inhibition of Aspartic Acid Protease and Kinesin Spindle Protein

    • Field : Biochemistry
    • Application : 4-Aminomethyl-1-Boc-piperidine is used as an inhibitor for aspartic acid protease and Kinesin spindle protein .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of these inhibitions are not specified in the source .
  • Enantioselective Synthesis of N-Alkyl Terminal Aziridines

    • Field : Organic Chemistry
    • Application : This compound is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of these syntheses are not specified in the source .
  • Drug Design

    • Field : Pharmaceutical Chemistry
    • Application : Piperidine derivatives, including 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry .
    • Method : These compounds are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Synthesis of Biologically Active Compounds

    • Field : Organic Chemistry
    • Application : 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride is used in the preparation of biologically active compounds .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of these preparations are not specified in the source .
  • Synthesis of Substituted Piperidines

    • Field : Organic Chemistry
    • Application : This compound is used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including substituted piperidines .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of these reactions are not specified in the source .
  • Synthesis of Spiropiperidines

    • Field : Organic Chemistry
    • Application : 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride is used in the synthesis of spiropiperidines .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of these syntheses are not specified in the source .

Safety And Hazards

4-Aminomethyl-1-Boc-piperidine is classified as a skin corrosive/irritant category 1 and serious eye damage/eye irritant category 1 . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . If swallowed, rinse mouth and do not induce vomiting . If it comes in contact with skin or hair, immediately take off all contaminated clothing and rinse skin with water or shower . If it gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

4-Aminomethyl-1-Boc-piperidine is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . It is used as an inhibitor for aspartic acid protease and Kinesin spindle protein . It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines . Given its wide range of applications, it is likely to continue to be a subject of research in the future.

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;/h15H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMSEJCIOXCEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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